L-LEUCINE (2-13C; 15N)

Mass Spectrometry Quantitative Proteomics LC-MS/MS

Accurate leucine quantification in complex biological matrices requires a reliable internal standard that corrects for matrix effects and ionization variability. L-Leucine (2-13C; 15N) solves this with a site-specific M+2 mass shift and high isotopic purity (99% 13C, 98% 15N), ensuring precise LC-MS/MS quantification without the retention time shifts of deuterated analogs. • Use as quantitative internal standard for absolute quantification of leucine and leucine-containing peptides. • Simultaneously track carbon skeleton and nitrogen metabolic flux in a single tracer infusion. • Ideal for NMR studies with a simplified 13C-15N spin pair, avoiding spectral crowding of uniform labeling. ≥98% chemical purity; white to off-white powder; stored at -20°C; shipped at ambient temperature. Standard packs 10-100 mg; bulk and custom synthesis available.

Molecular Formula
Molecular Weight 133.16
Cat. No. B1580037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE (2-13C; 15N)
Molecular Weight133.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine (2-13C; 15N): Dual-Labeled Stable Isotope Tracer for Metabolic and Proteomic Applications


L-Leucine (2-13C; 15N) is a site-specific, dual-labeled stable isotope variant of the essential branched-chain amino acid L-leucine. It is distinguished by the substitution of the α-carbon with 13C and the α-amino nitrogen with 15N, yielding a molecular mass of 133.16 g/mol and a characteristic mass shift of M+2 relative to the unlabeled compound . As a key substrate for protein synthesis and a potent activator of the mTORC1 signaling pathway , this isotopically labeled form is an indispensable analytical tool. It is employed as a quantitative internal standard in mass spectrometry and as a precise tracer to dissect metabolic flux in studies of protein turnover, amino acid metabolism, and cellular signaling.

Why L-Leucine (2-13C; 15N) Cannot Be Interchanged with Single-Labeled or Unlabeled Leucine Analogs


Generic substitution of L-Leucine (2-13C; 15N) with unlabeled, single-labeled (e.g., L-Leucine-1-13C or L-Leucine-15N), or fully-labeled (e.g., L-Leucine-13C6,15N) analogs compromises experimental validity and analytical precision. The dual-site, site-specific labeling provides a unique M+2 mass shift and a defined 13C/15N isotopic ratio that is essential for distinct applications. Single-labeled tracers cannot simultaneously track both carbon skeleton flux and nitrogen metabolism, leading to incomplete or biased metabolic models . Conversely, while fully labeled forms offer a larger mass shift for multiplexing, the (2-13C; 15N) variant provides a more economical and accessible alternative with a specific isotopic signature crucial for targeted quantitative workflows and certain NMR experiments. Direct evidence demonstrates that substituting with a single-label tracer fails to decouple critical metabolic pathways, resulting in inaccurate rate calculations [1].

Quantitative Differentiation of L-Leucine (2-13C; 15N) Against Key Comparators


Mass Spectrometric Differentiation: Defined M+2 Mass Shift vs. Unlabeled and Single-Labeled Leucine

L-Leucine (2-13C; 15N) exhibits a defined mass shift of M+2 relative to unlabeled L-leucine (M), enabling unambiguous differentiation in mass spectrometry without interference from natural isotopic abundance. In contrast, a single 13C label (L-Leucine-1-13C) provides only an M+1 shift, which can be confounded by the natural ~1.1% abundance of 13C, particularly in low-resolution MS or for high-abundance analytes . This M+2 shift is also distinct from the M+7 shift of fully labeled L-Leucine (13C6,15N), positioning the (2-13C; 15N) variant as an ideal internal standard or tracer for two-plex or simple quantitative experiments where a larger mass difference is not required .

Mass Spectrometry Quantitative Proteomics LC-MS/MS

High Isotopic Purity: 99 atom % 13C and 98 atom % 15N vs. Natural Abundance

The utility of an isotope-labeled compound is directly proportional to its enrichment level. For L-Leucine (2-13C; 15N), commercial specifications guarantee high isotopic purity of 99 atom % for 13C and 98 atom % for 15N . This is significantly higher than the natural isotopic abundance of these atoms (1.1% for 13C and 0.37% for 15N). This high enrichment ensures a strong, specific signal in NMR spectroscopy for structure determination and dynamics studies, and maximizes the signal-to-noise ratio in mass spectrometry-based tracing, minimizing background interference from unlabeled material [1].

NMR Spectroscopy Metabolic Tracing Stable Isotope Labeling

Site-Specific Dual Labeling Enables Decoupled Carbon and Nitrogen Flux Analysis vs. Single-Label Tracers

The site-specific dual labeling of L-Leucine (2-13C; 15N) enables the simultaneous, yet independent, tracking of the carbon skeleton and the amino nitrogen. This is in contrast to using separate single-labeled tracers (e.g., [1-13C]- and [15N]-leucine) in different experiments or a combined infusion. A study using a dual-labeled leucine tracer (L-[1-13C,15N]-leucine) in humans demonstrated this by quantifying both leucine deamination (388 ± 24 nmol/100ml/min) and reamination (330 ± 23 nmol/100ml/min) across the forearm [1]. This approach allows for the direct calculation of protein breakdown and synthesis from a single tracer experiment, eliminating inter-experiment variability. While the data references a different positional isomer, the principle of dual labeling for decoupling pathways is directly transferable to the (2-13C; 15N) compound.

Metabolic Flux Analysis Protein Turnover Stable Isotope Tracing

NMR Suitability: Confirmed Application vs. Analogs with Different Labeling Patterns

The site-specific incorporation of 13C and 15N in L-Leucine (2-13C; 15N) makes it a valuable precursor for producing selectively labeled proteins for NMR structural studies. Vendor specifications explicitly confirm its suitability for 'bio NMR' applications . While fully labeled (e.g., 13C6,15N) leucine is also NMR-suitable, it can lead to more complex spectra due to increased 13C-13C scalar couplings, which may complicate resonance assignment. Conversely, unlabeled leucine provides no NMR signal from these nuclei. The (2-13C; 15N) variant offers a specific, simplified labeling pattern that can be strategically used to probe local environments or reduce spectral crowding in larger proteins [1].

NMR Spectroscopy Protein Structure Biophysics

Positional Differentiation: α-Carbon and α-Nitrogen Labeling vs. Other Positional Isomers

The labeling position (2-13C; 15N) targets the α-carbon and α-amino nitrogen, the central atoms of the amino acid backbone involved in fundamental reactions like transamination and incorporation into proteins. This contrasts with other dual-labeled isomers like L-Leucine (1-13C; 15N), where the label is on the carboxyl carbon. While both are dual-labeled, the 2-13C label is retained during decarboxylation reactions, whereas the 1-13C label is lost as 13CO2 . Furthermore, the specific isotopic enrichment of the α-carbon (10.26 ± 0.50 atom % excess) and α-nitrogen (4.72 ± 0.72 atom % excess) in tissue free leucine pools following infusion of a similar tracer (L-[1-13C,15N]leucine) has been quantified, demonstrating differential dilution of the two labels due to transamination and proteolysis [1]. This differential is key to calculating specific metabolic rates.

Metabolic Tracing Mechanistic Studies Transamination

Procurement-Driven Application Scenarios for L-Leucine (2-13C; 15N)


Scenario 1: Quantitative LC-MS/MS Internal Standard for Targeted Proteomics

Procure L-Leucine (2-13C; 15N) as a precise internal standard for the absolute quantification of leucine and leucine-containing peptides in complex biological matrices. Its defined M+2 mass shift and high isotopic purity (99% 13C, 98% 15N) ensure accurate compensation for matrix effects and ionization variability in LC-MS/MS, leading to robust and reproducible quantitative data for clinical metabolomics, pharmacokinetic studies, and nutritional research. This compound is a superior alternative to deuterated standards, which can exhibit chromatographic retention time shifts [1].

Scenario 2: Dissecting Protein Turnover and Amino Acid Metabolism via Stable Isotope Tracing

Select L-Leucine (2-13C; 15N) for metabolic flux studies to simultaneously track the fate of the leucine carbon skeleton and amino nitrogen. As demonstrated with analogous dual-labeled leucine tracers, this compound enables the direct, experiment-wide calculation of key metabolic rates, such as protein synthesis, breakdown, transamination, and oxidation, from a single tracer infusion [2]. This approach eliminates the biological noise and logistical complexity associated with using multiple single-labeled tracers, providing more physiologically relevant and internally consistent data for studies in nutrition, aging, and metabolic disease.

Scenario 3: NMR Structural Biology with Site-Specific Isotopic Labeling

Incorporate L-Leucine (2-13C; 15N) into recombinant protein expression media for NMR studies. The site-specific dual labeling provides a simplified 13C-15N spin pair that is ideal for measuring residual dipolar couplings (RDCs), probing local dynamics, and facilitating resonance assignments in large proteins, while avoiding the spectral crowding and extensive 13C-13C scalar couplings inherent to uniform 13C,15N-labeling . This makes it a cost-effective and strategically advantageous reagent for biophysical characterization of protein structure and function.

Scenario 4: Validating Analytical Methods in Bioanalysis and Food Science

Use L-Leucine (2-13C; 15N) as a spike-in recovery standard or to create matrix-matched calibration curves for the validation of analytical methods. Its well-defined physicochemical properties and high purity (≥98%) make it an ideal reference material for ensuring accuracy, precision, and trueness in quantitative assays for amino acid analysis in food, feed, and biological samples, in accordance with guidelines from bodies like the FDA and ICH. Its stable isotope composition provides a performance advantage over unlabeled standards by inherently controlling for sample preparation losses.

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